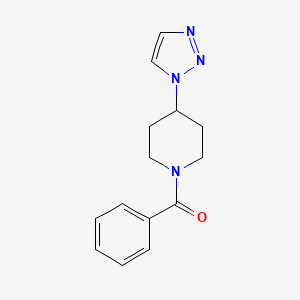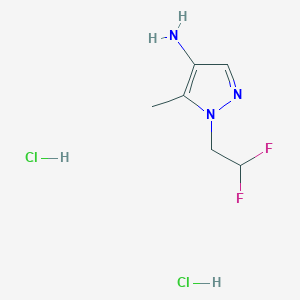
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, also known as RTI-126, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
The compound is synthesized through reactions involving different aromatic ketones and benzaldehyde, typically in alkaline media. The structural integrity of similar compounds is characterized using techniques like IR and E.I.M.S, with a focus on conformations and bonding interactions (Parvez et al., 2014).
Crystal Structure Examination
X-ray crystallography is used to study the crystal structures of similar compounds. This includes analyzing the dihedral angles and conformations, which are crucial for understanding the molecular interactions and properties (Revathi et al., 2015).
Pharmacological Research
Drug Synthesis and Properties
Research in this area focuses on the synthesis of related compounds and their biological properties. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan-1-one have been explored for their pharmacological properties, including anticonvulsive activities (Vardanyan, 2018).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their derivatives, structurally similar to the given compound, have been synthesized and evaluated for their potential antitumor activities. The interaction of these compounds with tumor DNA methylation processes is a key area of interest (Hakobyan et al., 2020).
Molecular and Electronic Structure Analysis
Spectroscopic and Quantum Chemical Studies
Novel compounds structurally related to 3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one have been examined using spectroscopic methods and quantum chemical calculations. These studies are pivotal for understanding the electronic properties and molecular interactions (Fatma et al., 2017).
Structural and Electronic Properties of Derivatives
Analysis of the crystal structures and electronic properties of similar compounds has been conducted to understand their potential as anticonvulsant drugs. This includes examining the orientation and delocalization of specific molecular groups (Georges et al., 1989).
特性
IUPAC Name |
3-(3-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-15-3-1-2-14(12-15)4-5-18(21)20-9-6-16(7-10-20)22-17-8-11-23-13-17/h1-3,8,11-13,16H,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWCWVHZAPDFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


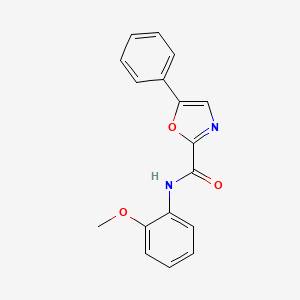
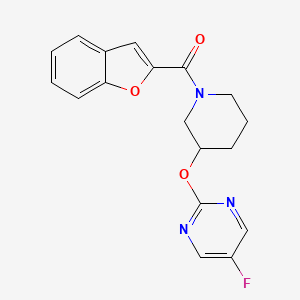
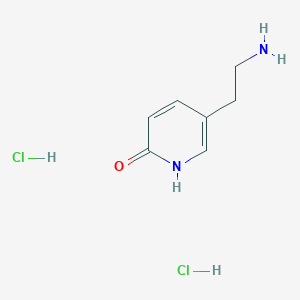


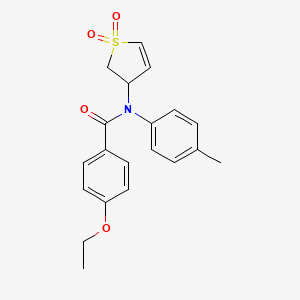
![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
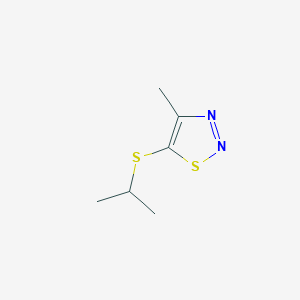

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
